molecular formula C8H2F4O4 B1294977 3,4,5,6-Tetrafluorophthalic acid CAS No. 652-03-9

3,4,5,6-Tetrafluorophthalic acid

Cat. No. B1294977
CAS RN: 652-03-9
M. Wt: 238.09 g/mol
InChI Key: YJLVXRPNNDKMMO-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrafluorophthalic acid, also known as Tetrafluorophthalic acid, is an organic compound . It is a white granular crystalline solid . This compound is mainly used as a pharmaceutical intermediate and a key intermediate for the synthesis of fluoroquinolone antibiotics such as Ofloxacin .


Synthesis Analysis

The synthesis of 3,4,5,6-Tetrafluorophthalic acid involves the catalytic hydrolysis of N-methyl tetrafluorophthalimide . The reaction is carried out at a pressure of 0.5-3.0kg/cm and a temperature of 106-140°C .


Molecular Structure Analysis

The molecular structure of 3,4,5,6-Tetrafluorophthalic acid contains a total of 18 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

3,4,5,6-Tetrafluorophthalic acid has a molecular weight of 238.09 and a density of 1.6239 (estimate) . It has a melting point of 152-154°C (lit.) and a boiling point of 345.7±42.0 °C (Predicted) . The vapor pressure is 2.3E-05mmHg at 25°C .

Scientific Research Applications

Synthesis of Pharmaceuticals

3,4,5,6-Tetrafluorophthalic acid is employed in the synthesis of pharmaceutical compounds. For example, it is used in the process improvement for synthesizing Gatifloxacin, an antibiotic. The synthesis involves steps like hydrolysis, decarboxylation, and methylation, among others, and is adaptable for industrial scale-up (Sun You-guang, 2009).

Green Technology in Pharmaceutical Intermediates

A green technology method utilizes 3,4,5,6-tetrafluorophthalic acid for decarboxylation to produce 2,3,4,5-tetrafluorobenzoic acid, an important pharmaceutical intermediate. This process achieves a high conversion rate and selectivity under certain conditions, demonstrating its efficiency and environmental friendliness (Jie Fu, J. Mo, Jing Zhang, Xiuyang Lu, 2016).

Development of Polyimides

The compound plays a critical role in the development of polyimides. Aminodefluorination of tetrafluorophthalic acid results in high-yield production of derivatives useful for synthesizing perfluoroaromatic AB-type polyimides. These polyimides show promise in optical communication systems due to their unique absorption properties (T. Vaganova, I. Shundrina, S. Z. Kusov, E. Karpova, I. Bagryanskaya, E. Malykhin, 2012).

Luminescent Properties in Coordination Polymers

3,4,5,6-Tetrafluorophthalic acid is used in synthesizing europium-based coordination polymers with luminescent properties. These polymers have potential applications in advanced luminescent materials and devices (Weimin Chen, Sha‐Sha Li, C. Zeng, Shengliang Zhong, 2017).

Safety And Hazards

3,4,5,6-Tetrafluorophthalic acid may cause eye and skin irritation. It can be harmful if absorbed through the skin or swallowed. It may cause respiratory tract irritation and symptoms such as headache, nausea, disorientation, weakness, and convulsions if overexposed by ingestion or skin absorption .

Future Directions

3,4,5,6-Tetrafluorophthalic acid is primarily used as a pharmaceutical intermediate and a key intermediate for the synthesis of fluoroquinolone antibiotics . Its future directions could involve further exploration of its potential uses in the synthesis of other fluorinated aromatic compounds .

properties

IUPAC Name

3,4,5,6-tetrafluorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVXRPNNDKMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215502
Record name 3,4,5,6-Tetrafluorophthalic acid
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Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrafluorophthalic acid

CAS RN

652-03-9
Record name Tetrafluorophthalic acid
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Record name 3,4,5,6-Tetrafluorophthalic acid
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Record name 3,4,5,6-Tetrafluorophthalic acid
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Record name 3,4,5,6-tetrafluorophthalic acid
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Synthesis routes and methods I

Procedure details

In the second step, high-purity tetrafluorophthalic acid can be obtained by first isolating tetrafluorophthalic anhydride formed as a reaction intermediate, or separating the product in solution from the reaction system, and hydrolyzing the product under acidic or neutral conditions, and this embodiment is particularly preferred. For example, by hydrolyzing the N-substituted tetrafluorophthalimide under acid conditions (e.g., H2SO4 concentration: from about 50 to 98%) and, after cooling, extracting the product with an aprotic solvent (e.g., toluene, benzene, chlorobenzene, xylene, etc.), a solution of tetrafluorophthalic anhydride can be obtained. Furthermore, by removing the solvent from the extract thus obtained, tetrafluorophthalic anhydride can be isolated. In this case, the tetrafluorophthalic anhydride may be purified by distillation, if desired, under a reduced pressure. Then, by hydrolyzing the tetrafluorophthalic anhydride thus obtained under acid or neutral conditions, tetrafluorophthalic acid can be obtained. In the hydration reaction, water is generally used in an amount of from 1 to 5000 mols per mol of the tetrafluorophthalic anhydride and the reaction temperature is usually from about 0° to 100° C. The reaction can be conducted by adding an acid (e.g., hydrochloric acid and sulfuric acid) as a catalyst. This technique of isolating tetrafluorophthalic anhydride or separating it as a solution is preferred, since the purification of tetrafluorophthalic acid, which is the desired product, can be easily performed and high-purity tetrafluorophthalic acid can be obtained.
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Synthesis routes and methods II

Procedure details

After mixing 50 g of the above dried N-cyclohexyl-tetrafluorophthalimide with 80 ml of 85% sulfuric acid, 80 ml of acetic acid was added to the mixture and it was reacted for 5 hours at 120° to 130° C. with stirring. After the reaction was completed, acetic acid was distilled off from the reaction mixture under a reduced pressure and the product was continuously extracted with toluene for 24 hours. When the toluene layer obtained was concentrated by distillation under a reduced pressure, crude crystals of yellow tetrafluorophthalic anhydride were precipitated. The concentrate was distilled under a reduced pressure (20 mmHg) at 150° C. and the crystals thus obtained were hydolyzed by adding 100 ml of an aqueous 6N hydrochloric acid solution. The hydrolyzed product was cooled and then extracted with ether to provide white crystals of tetrafluorophthalic acid (yield 90%).
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N-cyclohexyl-tetrafluorophthalimide
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Synthesis routes and methods III

Procedure details

Sulfuric acid (99%, 45 ml) was added cautiously to water (45 ml) and the resulting solution mixed with glacial acetic acid (450 ml). To this solution was added dimethyl 3,4,5,6-tetrafluorophthalate (90.0 g) and the resulting mixture heated at reflux for six hours. The solution was concentrated under reduced pressure to remove acetic acid and water. Fresh acetic acid (450 ml) and water (75 ml) were added to the residue and refluxing continued overnight (16 hours). The solution was concentrated again under reduced pressure to a semisolid. Hydrochloric acid (37%, 150 ml) was added and the mixture warmed until all the solids dissolved. The solution was concentrated under reduced pressure to 125 ml. Cooling gave crystals which were collected and washed with 37% hydrochloric acid. Recrystallization from 130 ml 24% hydrochloric acid followed by drying under vacuum at room temperature gave tetrafluorophthalic acid (59 g, 73%); mp 159°-161° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
41
Citations
JY Song, XY Zhang, CL Zhang, BB Zhao… - … New Crystal Structures, 2023 - degruyter.com
C 80 H 38 Er 2 F 16 N 8 O 18 , triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 11.4228(4) Å, b = 12.6712(3) Å, c = 13.2663(4) Å, α = 102.660(2), β = 98.047(3), γ = 105.509(3), V = 1764.54(10) …
Number of citations: 2 www.degruyter.com
XY Zhang, XF Liu, BB Zhao, SJ Huang - … für Kristallographie-New …, 2022 - degruyter.com
C 40 H 19 EuF 8 N 4 O 9 , triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 11.3326(4) Å, b = 12.7652(4) Å, c = 13.2629(4) Å, α = 102.266(2), β = 97.689(2), γ = 105.630(3), V = 1767.93(10) Å 3 …
Number of citations: 2 www.degruyter.com
RF Zhang, CP Li, QF Wang, CL Ma - Journal of Coordination …, 2010 - Taylor & Francis
Two different polyoxozirconium oxide clusters tri- and tetranuclear half-zirconocene complexes assisted by 2,3,4,5-tetrafluorobenzoic acid and 3,4,5,6-tetrafluorophthalic acid have been …
Number of citations: 9 www.tandfonline.com
D Guo, JP Cain, S O'Connell, ER Gardner, S Pisle… - AAPS …, 2012 - Springer
A stability-indicating high-performance liquid chromatography method to quantify 2-(2,4-difluorophenyl)-4,5,6,7-tetrafluoroisoindoline-1,3-dione (NSC-726796) and its three main …
Number of citations: 1 link.springer.com
W Chen, S Li, CH Zeng, S Zhong - Journal of Inorganic and …, 2017 - Springer
Flower-like europium (Eu)-based coordination polymer (CP) is successfully synthesized via a facile hydrothermal route, in order to obtain highly luminescent lanthanide complexes, 3,4,5…
Number of citations: 3 link.springer.com
D Guo - 2010 - search.proquest.com
The first chapter is a preformulation study of the anticancer drug NSC-726796. A stability-indicating HPLC method to quantify the compound and its three main degradation products …
Number of citations: 2 search.proquest.com
Y Shang, X Feng, J Li, Y Wang, L Wang, Z Li - Inorganic Chemistry …, 2019 - Elsevier
Two unique lanthanide coordination polymers, namely, {[Ln 2 (μ 3 -OH) 2 (Tfpht) 2 (H 2 O) 2 ·0.5bipy]} n (Ln = Gd (1) and Eu (2), H 2 Tfpht = 3,4,5,6-Tetrafluorophthalic acid, bipy = 4,4′-…
Number of citations: 7 www.sciencedirect.com
GM Brooke, J Burdon, JC Tatlow - Journal of the Chemical Society …, 1961 - pubs.rsc.org
Treatment of pentafluoronitrobenzene, prepared in 85% yield by the oxidation of pentafluoroaniline with peroxytrifluoroacetic acid, with ammonia gives, depending on the conditions, 2, 3…
Number of citations: 43 pubs.rsc.org
YH Li, ML Han - Zeitschrift für Kristallographie-New Crystal …, 2020 - degruyter.com
C 18 H 12 F 4 NiN 2 O 6 , orthorhombic, Pccn (no. 56), a = 7.4650(2) Å, b = 10.6954(2) Å, c = 22.7513(5) Å, V = 1816.49(7) Å 3 , Z = 4, R gt (F) = 0.0304, wR ref (F 2 ) = 0.0898, T = 293 K…
Number of citations: 1 www.degruyter.com
LJ Tian, YX Sun, SW Ng - Acta Crystallographica Section E: Structure …, 2004 - scripts.iucr.org
(IUCr) μ-3,4,5,6-Tetrafluorophthalato-bis[tris(2-methyl-2-phenylpropyl)tin(IV)] Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 2 scripts.iucr.org

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